(Methylbenzylamino)trimethylsilane
Description
(Methylbenzylamino)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group [(CH₃)₃Si–] bonded to a methylbenzylamino moiety (–NH–CH(CH₃)C₆H₅). The methylbenzylamino group is known for its role in chiral ligand synthesis (e.g., in asymmetric catalysis) , while the trimethylsilyl group contributes to solubility in organic solvents and thermal stability . This combination likely positions this compound as a candidate for specialized organic reactions or coordination chemistry, though further experimental validation is required.
Properties
CAS No. |
14884-70-9 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
RLBKKXDJGJYLBC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Canonical SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Other CAS No. |
14884-70-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between (Methylbenzylamino)trimethylsilane and analogous organosilicon compounds, based on structural and functional group variations:
Reactivity and Functional Group Influence
- Amino vs. Halogen Substituents: The methylbenzylamino group in this compound likely reduces electrophilicity compared to halogenated analogs like Trimethylchlorosilane . However, the amine’s lone pair may enable coordination to metal centers, similar to α-methylbenzylamine-derived ligands in catalytic systems .
- Steric Effects : The bulky benzyl group may hinder reactions requiring accessibility to the silicon center, contrasting with the smaller –Cl or –I substituents in Trimethylchlorosilane or (Iodo)-trimethylsilane .
- Hydrolytic Stability : Unlike ethoxy-substituted silanes (e.g., Benzyltriethoxysilane), trimethylsilyl derivatives are generally more resistant to hydrolysis unless catalyzed by acids or bases .
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